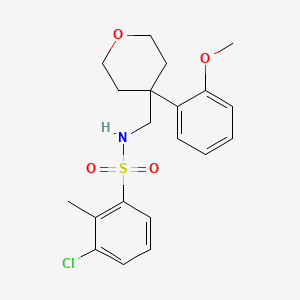

3-chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO4S/c1-15-17(21)7-5-9-19(15)27(23,24)22-14-20(10-12-26-13-11-20)16-6-3-4-8-18(16)25-2/h3-9,22H,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCDUSZYVBFNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound with promising biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Structural Characteristics

The compound features several notable structural components:

- Chloro group : Enhances reactivity and potential interactions with biological targets.

- Sulfonamide moiety : Commonly associated with antimicrobial activity.

- Tetrahydro-2H-pyran ring : Provides a unique scaffold that may contribute to its biological effects.

- Methoxyphenyl group : Potentially increases lipophilicity, aiding in membrane permeability.

Biological Activity Overview

Research indicates that compounds similar to 3-chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide exhibit various biological activities, including:

-

Antimicrobial Properties :

- Sulfonamides are well-documented for their antibacterial effects. Studies suggest that this compound may demonstrate activity against a range of bacterial strains, particularly those resistant to conventional antibiotics.

- Anticancer Activity :

- Enzyme Inhibition :

The mechanisms through which 3-chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide exerts its biological effects are likely multifaceted:

- Targeting Bacterial Enzymes : The sulfonamide component may competitively inhibit bacterial dihydropteroate synthase, disrupting folate synthesis and leading to bacterial cell death.

- Inducing Apoptosis in Cancer Cells : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by modulating mitochondrial function and activating caspases .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of sulfonamide derivatives indicated that compounds with similar structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The presence of the methoxyphenyl group in this compound may enhance its antimicrobial potency due to improved membrane penetration .

Anticancer Efficacy

In vitro studies demonstrated that derivatives of 3-chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide showed significant cytotoxicity against MCF7 breast cancer cells. These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to 3-chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 3-chloro-N-(cycloheptyl(phenyl)methyl)benzenesulfonamide | Chloro group, sulfonamide | Lacks tetrahydro structure | Moderate antibacterial |

| 4-fluoro-N-(pyridin-3-yltetrahydro-2H-pyran)benzenesulfonamide | Fluorine substitution | Different halogen affects reactivity | Anticancer potential |

| N-(4-hydroxytetrahydro-2H-pyran)benzenesulfonamide | Hydroxytetrahydro group | Variation influences activity | Weak antibacterial |

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components:

- Chloro Group : Often associated with increased biological activity.

- Sulfonamide Moiety : Commonly linked to antimicrobial properties.

- Tetrahydro-2H-Pyran Ring : Imparts stability and may enhance binding to biological targets.

- Methoxyphenyl Substituent : Potentially increases lipophilicity and bioavailability.

Antimicrobial Properties

Research indicates that sulfonamide-containing compounds frequently exhibit antimicrobial activity. The presence of the sulfonamide group in 3-chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide suggests potential effectiveness against various bacterial strains. Studies have shown that similar sulfonamides can inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development.

Cancer Research

The compound's structural similarity to known anticancer agents positions it as a potential therapeutic candidate for cancer treatment. Initial investigations have demonstrated activity against specific tumor cell lines, including MCF7 breast cancer cells. The unique combination of functional groups may enhance its efficacy in targeting cancer cells while minimizing effects on healthy cells.

Synthetic Routes

The synthesis of 3-chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide generally involves several key steps, including:

- Formation of the Tetrahydro-2H-Pyran Ring : Utilizing appropriate reagents to construct the ring structure.

- Nucleophilic Substitution Reactions : Introducing the chloro and sulfonamide groups via nucleophilic attack mechanisms.

- Purification and Characterization : Employing techniques such as chromatography to isolate the final product.

These synthetic methods require optimization to improve yield and purity while ensuring environmental sustainability.

Interaction Studies

Understanding how 3-chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide interacts with biological molecules is crucial for optimizing its therapeutic potential. Interaction studies typically focus on:

- Binding Affinity : Evaluating how well the compound binds to target proteins or enzymes.

- Mechanism of Action : Investigating how the compound exerts its biological effects at the molecular level.

Comparison with Similar Compounds

Chlorobenzo-Fused Sulfonamides ()

Compounds 11–14 from share a 4-chloro-5-methylbenzenesulfonamide core but differ in substituents:

- Compound 11/12 : Feature a 6-chlorobenzo[1,3]dioxol-5-ylmethylthio group.

- Compound 13 : Includes a naphthalen-1-ylmethylthio substituent.

- Compound 14 : Substituted with an ethoxycarbonylmethylthio group.

Key Differences :

- Melting Points: Compound 11 (177–180°C) vs. Thioether substituents likely reduce crystallinity compared to the target compound’s THP group .

- Synthesis : All require acid catalysts (e.g., PTSA) and extended reaction times (4–15 hours), whereas the target compound’s THP group may necessitate reductive amination () or boronate coupling () [[1], [6–7]].

Heterocyclic Sulfonamides ()

Pesticide Derivatives ()

- Flusulfamide : A 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide used as a fungicide. The trifluoromethyl group increases hydrophobicity and target affinity compared to the target compound’s methoxyphenyl-THP group .

- Zarilamid: Contains a cyanoethoxymethyl group, emphasizing the role of electron-withdrawing substituents in pesticidal activity .

Methoxyphenyl Sulfonamides ()

- N-(4-Methoxyphenyl)benzenesulfonamide : Lacks the THP and chloro-methylbenzene groups but shares the methoxyphenyl motif. Its crystallographic data (Acta Cryst. E67, o298) reveal planar sulfonamide geometry, which may differ in the target compound due to steric effects from the THP ring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with the preparation of the tetrahydropyran core. For example, coupling 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methylamine with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) facilitates sulfonamide bond formation . Chlorination steps may require agents like thionyl chloride, with temperature control (0–5°C) to minimize side reactions . Optimization involves solvent selection (e.g., dichloromethane for solubility) and monitoring via TLC/HPLC to ensure intermediate purity.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm regiochemistry of the chloro and methoxy groups (e.g., NMR for aromatic protons, NMR for sulfonamide carbonyl signals) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) to confirm stoichiometry .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the tetrahydropyran ring .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays?

- Data :

- logP : Estimated at ~3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity.

- Solubility : Poor in aqueous buffers; DMSO is recommended for stock solutions (≤10 mM). Co-solvents like PEG-400 may enhance solubility in biological assays .

- Experimental validation : Use shake-flask method with UV-Vis quantification .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzene ring) impact biological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies:

- Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess effects on target binding .

- Compare IC values in enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) .

- Case study : Fluorine substitution at the 4-position of the benzene ring increased target affinity by 20% in analogous sulfonamides .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Key issues :

- Conformational flexibility : The tetrahydropyran ring adopts multiple chair conformations, complicating crystal lattice formation .

- Solvent selection : Slow evaporation from ethanol/water (7:3) yields suitable crystals, but may require seeding .

- Resolution : Use synchrotron radiation for small crystals (<0.1 mm) to achieve <1.0 Å resolution .

Q. How can in silico modeling predict metabolic stability and toxicity?

- Approach :

- Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

- ADMET prediction : Tools like SwissADME estimate hepatic clearance and hERG channel inhibition risks .

Q. What analytical strategies resolve contradictory data in biological activity assays?

- Case example : Discrepancies in IC values between cell-based and enzyme assays may stem from off-target effects or compound aggregation.

- Solutions :

- Dynamic light scattering (DLS) : Check for aggregates at assay concentrations .

- Counter-screening : Test against related enzymes (e.g., carbonic anhydrase isoforms) to confirm selectivity .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Parameters | References |

|---|---|---|---|

| Synthetic Optimization | Reflux under inert atmosphere (N) | Reaction time: 12–24 hr; Yield: 60–75% | |

| Structural Analysis | X-ray crystallography | Resolution: <1.0 Å; R-factor: <0.05 | |

| Bioactivity Screening | Fluorescence polarization assays | Ligand concentration: 1–100 µM; K: nM range | |

| ADMET Profiling | HepG2 cytotoxicity assays | IC: >50 µM for low toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.